molecular formula C25H22N2O2 B11994744 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11994744
M. Wt: 382.5 g/mol
InChI Key: SMWVYVQZKVEHBJ-UHFFFAOYSA-N
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Description

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a perimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with benzyloxy and methoxy groups on the phenyl ring. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Perimidine Core: The perimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and an aldehyde or ketone.

    Introduction of Benzyloxy and Methoxy Groups: The phenyl ring is functionalized with benzyloxy and methoxy groups through nucleophilic substitution reactions. For instance, the methoxy group can be introduced using methanol and a suitable catalyst, while the benzyloxy group can be added using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace existing substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), methanol (CH₃OH), appropriate bases or acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The perimidine core may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine
  • 3-(3-Benzyloxy-4-methoxy-phenyl)-1-(4-benzyloxy-3-methoxy-phenyl)-propenone
  • 2-(4-Benzyloxy-3-methoxy-phenyl)-ethanol

Uniqueness

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its specific substitution pattern and the presence of the perimidine core. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound’s structure includes a perimidine core, which is known for its diverse biological activities. The synthetic route may include reactions such as benzylation and nitration, followed by cyclization to form the final product .

Biological Activity

The biological activity of this compound has been investigated in various contexts, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that certain perimidine derivatives can downregulate oncogenic pathways and suppress tumor growth in xenograft models .

Antimicrobial Properties

Preliminary studies have suggested that the compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This activity is particularly relevant in the context of increasing antibiotic resistance .

Neuropharmacological Effects

The compound’s structure suggests potential interactions with neurotransmitter systems. Preliminary investigations indicate that it may act as a modulator of serotonin receptors, which could have implications for mood disorders and anxiety management. In particular, its affinity for serotonin receptor subtypes has been noted, warranting further exploration into its neuropharmacological profile .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds and their mechanisms:

  • Anticancer Mechanisms : A study on benzofuran derivatives demonstrated anti-metastatic effects through the downregulation of p53 and integrin signaling pathways in hepatocellular carcinoma cells. These findings underscore the potential for similar perimidine derivatives to affect cancer cell motility and invasion .
  • Neurotransmitter Modulation : Research involving multitarget-directed ligands has shown that compounds with structural similarities can effectively modulate serotonin receptors, suggesting a pathway for developing treatments for neuropsychiatric conditions .
  • Antimicrobial Efficacy : A comparative analysis of various heterocyclic compounds revealed significant antibacterial activity against resistant strains, indicating that modifications to the perimidine structure could enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialDisruption of bacterial membranes; metabolic inhibition
NeuropharmacologicalModulation of serotonin receptors; potential antidepressant effects

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C25H22N2O2/c1-28-22-14-13-19(15-23(22)29-16-17-7-3-2-4-8-17)25-26-20-11-5-9-18-10-6-12-21(27-25)24(18)20/h2-15,25-27H,16H2,1H3

InChI Key

SMWVYVQZKVEHBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OCC5=CC=CC=C5

Origin of Product

United States

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